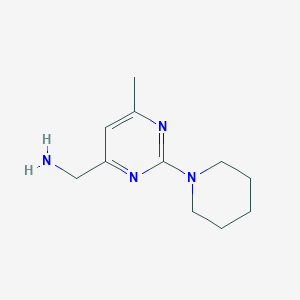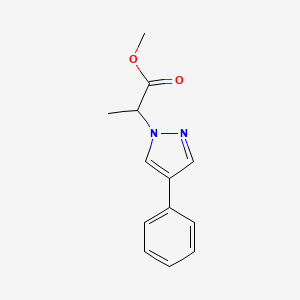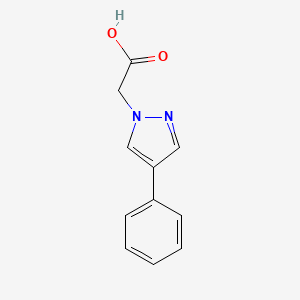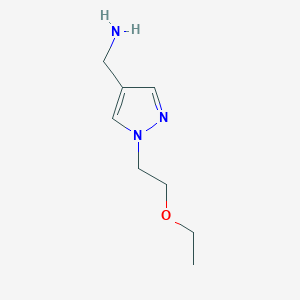![molecular formula C8H6BrN3O2S B1468118 Ácido 1-[(5-bromo-tiofen-2-il)metil]-1H-1,2,3-triazol-4-carboxílico CAS No. 1247905-86-7](/img/structure/B1468118.png)
Ácido 1-[(5-bromo-tiofen-2-il)metil]-1H-1,2,3-triazol-4-carboxílico
Descripción general
Descripción
1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H6BrN3O2S and its molecular weight is 288.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Antibacterianos
La similitud estructural del ácido 1-[(5-bromo-tiofen-2-il)metil]-1H-1,2,3-triazol-4-carboxílico con los alcaloides bis-indólicos sugiere posibles propiedades antibacterianas. Se ha demostrado que los alcaloides bis-indólicos exhiben actividad contra Staphylococcus aureus sensible y resistente a la meticilina . La presencia de un grupo bromo-tiofeno podría mejorar estas propiedades, convirtiéndolo en un candidato para el desarrollo de nuevos agentes antibacterianos.
Quimioinformática
En quimioinformática, este compuesto podría utilizarse para expandir el espacio químico bioactivo. Al integrar bibliotecas sintéticas con datos de bioactividad, los investigadores pueden analizar la diversidad química y predecir posibles actividades biológicas . Este compuesto podría servir como un andamiaje para crear bases de datos que ayuden en el descubrimiento de fármacos.
Química Sintética
La estructura única del compuesto lo convierte en un objetivo valioso para la investigación de la química sintética. Podría utilizarse para desarrollar estrategias sintéticas robustas para andamiajes complejos de productos naturales, particularmente aquellos dirigidos a expandir el espacio químico bioactivo sin la necesidad de purificación basada en sílice .
Análogos de Productos Naturales Marinos
Dadas sus características estructurales, este compuesto podría sintetizarse como un análogo de productos naturales marinos, como los ácidos echino-sulfónicos. Estos análogos pueden utilizarse para estudiar las relaciones estructura-actividad y potencialmente conducir al descubrimiento de nuevos fármacos inspirados en el mar .
Predicción de Bioactividad
El compuesto puede utilizarse en modelos de predicción de bioactividad. Al compararlo con una base de datos de alcaloides indolicos marinos, los investigadores pueden predecir su superposición con compuestos bioactivos conocidos y orientar las evaluaciones biológicas .
Propiedades
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2S/c9-7-2-1-5(15-7)3-12-4-6(8(13)14)10-11-12/h1-2,4H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBZBOURSNKQKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{[(Propan-2-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1468039.png)


![1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468043.png)
![tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate](/img/structure/B1468048.png)
![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B1468051.png)
![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468052.png)
![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468054.png)
![1-[(5-Methylthiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1468057.png)

